molecular formula C26H24N2O2 B3029222 N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine CAS No. 59131-00-9

N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine

Cat. No. B3029222
CAS RN: 59131-00-9
M. Wt: 396.5 g/mol
InChI Key: NMNPZAOJTWFQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine is a compound that has been studied for its unique optical and structural properties. The compound is characterized by the presence of methoxyphenyl groups attached to a biphenyl diamine core. This structure is of interest due to its potential applications in materials science, particularly in the field of fluorescence sensing and organic electronics.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted aldehydes with diamines. For instance, a compound with similar structural features, N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine (S1), was synthesized from 4-methoxysalicylaldehyde and p-phenylenediamine . This process likely involves the formation of imine bonds between the aldehyde and amine groups, followed by reduction to yield the diamine product.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their properties. For example, the single crystal diffraction data of S1 suggests that intramolecular hydrogen bonding leads to a coplanar structure and orderly packing in the aggregated state . Similarly, the crystal and molecular structure of related biphenyl diamines have been characterized, revealing parameters that are consistent with density functional theory (DFT) predictions . These structures often exhibit significant planarity due to the conjugated nature of the biphenyl core, which is important for their electronic properties.

Chemical Reactions Analysis

The chemical reactivity of biphenyl diamines can be altered through oxidation to form radical cations. For instance, N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine was oxidized with SbCl5 to afford the corresponding radical cation . These radical cations have been crystallographically characterized and analyzed for their near-infrared (NIR) transitions, providing insights into the electronic coupling and reorganization energy of the system.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-bis(4-methoxyphenyl)biphenyl-4,4'-diamine derivatives are influenced by their molecular structure. For example, the compound S1 exhibits aggregation-induced emission enhancement (AIEE), where its fluorescence is significantly enhanced in the aggregated state compared to the solution state . This behavior is attributed to the restriction of intramolecular rotation and the formation of a large plane conjugated structure. Additionally, the formation of hydrogen-bonded chains and frameworks in related compounds, such as 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, further demonstrates the importance of non-covalent interactions in determining the properties of these materials .

Scientific Research Applications

Optoelectronic Device Applications

N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine and its derivatives are studied for their potential use in optoelectronic devices. Wu, Lin, and Liou (2019) synthesized novel triphenylamine-based derivatives for investigating optical and electrochromic behaviors. These materials demonstrated high coloration efficiency and electrochemical stability, suggesting potential for application in electrochromic devices, including electrofluorochromic devices with controllable and high photoluminescence contrast ratios (Wu, Lin, & Liou, 2019).

Polymer Synthesis and Characterization

In the field of polymer science, derivatives of N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine are used to create novel electroactive poly(amide-imide)s (PAIs). Hsiao, Teng, and Kung (2015) developed electrochromic PAIs exhibiting high thermal stability and significant color changes under electrochemical conditions. These findings suggest potential applications in areas requiring temperature-resistant and electrochromically active materials (Hsiao, Teng, & Kung, 2015).

Solar Cell Applications

N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine derivatives have been explored for their use in solar cells. Sommer and Thelakkat (2006) synthesized donor-acceptor block copolymers using a derivative for application in nanostructured bulk heterojunction solar cells. The study revealed wire-like and worm-like nanostructures in bulk samples, leading to modest power conversion efficiencies under specific illumination conditions (Sommer & Thelakkat, 2006).

Corrosion Inhibition

This compound and its derivatives have been studied for their potential as corrosion inhibitors. Bedair et al. (2020) evaluated the performance of benzidine derivatives, including Bis(4-methoxybenzylidene)biphenyl-4,4′-diamine, as inhibitors for carbon steel corrosion in aqueous media. The study highlighted the compounds' efficiency in inhibiting corrosion, indicating their suitability for protective applications in industrial settings (Bedair et al., 2020).

Safety And Hazards

“N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of eye contact .

Future Directions

The future directions of “N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” could involve its further use in the fabrication of electrochemical devices due to its unique PL characteristics . It could also be explored for other potential applications in the field of organic electronics .

properties

IUPAC Name

4-[4-(4-methoxyanilino)phenyl]-N-(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-29-25-15-11-23(12-16-25)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-24-13-17-26(30-2)18-14-24/h3-18,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNPZAOJTWFQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(4-methoxyphenyl)benzidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine

Citations

For This Compound
24
Citations
HJ Jhuo, PN Yeh, SH Liao, YL Li, S Sharma… - Journal of Materials …, 2015 - pubs.rsc.org
Perovskite solar cells fabricated via a solution process have drawn great attention due to their high power conversion efficiency (PCE). Here, we report cross-linked anode interlayers …
Number of citations: 52 pubs.rsc.org
KW Tsai, MK Hung, YH Mao… - Advanced Functional …, 2019 - Wiley Online Library
Solution‐processed organic light‐emitting diodes (OLEDs) with thermally activated delayed fluorescent (TADF) material as emitter have attracted much attention because of their low …
Number of citations: 124 onlinelibrary.wiley.com
L Derue, S Olivier, D Tondelier… - … Applied Materials & …, 2016 - ACS Publications
We demonstrate herein the fabrication of small molecule-based OLEDs where four organic layers from the hole- to the electron-transporting layers have successively been deposited by …
Number of citations: 63 pubs.acs.org
W Zhang, YC Wang, X Li, C Song, L Wan… - Advanced …, 2018 - Wiley Online Library
Planar heterojunction perovskite solar cells (PSCs) provide great potential for fabricating high‐efficiency, low‐cost, large‐area, and flexible photovoltaic devices. In planar PSCs, a …
Number of citations: 92 onlinelibrary.wiley.com
TE Umbach, S Röllgen, S Schneider… - Advanced …, 2020 - Wiley Online Library
Organic light‐emitting diodes (OLEDs) still suffer from limited outcoupling efficiencies. Herein, a novel technology for the enhancement of the outcoupling efficiency of OLED devices is …
Number of citations: 4 onlinelibrary.wiley.com
L Merklein, M Mink, D Kourkoulos, B Ulber… - Journal of Coatings …, 2019 - Springer
For the first time, multilayer OLEDs with four solution-processed layers are fabricated step-by-step using slot die coating. A suitable choice of coating parameters and fluid formulation …
Number of citations: 19 link.springer.com
JY Lin, FC Hsu, CY Chang, YF Chen - Journal of Materials Chemistry …, 2021 - pubs.rsc.org
A self-assembled polar monolayer (SAPM) is proposed to serve as the hole-transport layer (HTL) in optoelectronic devices. To illustrate our working principle, a superior performance of …
Number of citations: 9 pubs.rsc.org
C Cebrián, M Mauro, D Kourkoulos… - Advanced …, 2013 - Wiley Online Library
The synthesis and full characterization of new platinum complexes bearing a bulky asymmetric dianionic tridentate ligand is reported. The hindrance of the ligand prevents detrimental …
Number of citations: 100 onlinelibrary.wiley.com
D Kourkoulos, C Karakus, D Hertel, R Alle… - Dalton …, 2013 - pubs.rsc.org
The synthesis, photophysical properties and application as emitters in solution-processed multi-layer organic light-emitting diodes (OLEDs) of a series of blue-green to red light-emitting …
Number of citations: 44 pubs.rsc.org
D Kourkoulos, C Karakus, D Hertel, R Alle… - scholar.archive.org
Synthesis of N, N, N’, N’-tetramethylmethanediamine. 1 Dimethylamine (40%, 45 mL, 0.4 mol) was added dropwise to a stirred ice cooled solution of formaldehyde (37%, 15 mL, 0.2 mol)…
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.